REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][N:6]1[CH2:11][CH2:10][N:9]([CH2:12][C:13]2[CH:21]=[CH:20][C:16]([C:17]([OH:19])=O)=[CH:15][CH:14]=2)[CH2:8][CH2:7]1.[CH3:22][C:23]1[CH:29]=[CH:28][C:26]([NH2:27])=[CH:25][C:24]=1[N+:30]([O-:32])=[O:31].N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:22][C:23]1[CH:29]=[CH:28][C:26]([NH:27][C:17](=[O:19])[C:16]2[CH:15]=[CH:14][C:13]([CH2:12][N:9]3[CH2:8][CH2:7][N:6]([CH3:5])[CH2:11][CH2:10]3)=[CH:21][CH:20]=2)=[CH:25][C:24]=1[N+:30]([O-:32])=[O:31]
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Name
|
|
Quantity
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53.3 g
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
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70 g
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Type
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reactant
|
Smiles
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CN1CCN(CC1)CC1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
22.75 g
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Type
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reactant
|
Smiles
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CC1=C(C=C(N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
34.4 g
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Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
23 °C
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Type
|
CUSTOM
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Details
|
is stirred for 6 hrs
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
At the end of the addition
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Type
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CUSTOM
|
Details
|
The excess of SOCl2 is removed by co-distillation with toluene under reduced pressure at 40° C
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Type
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DISTILLATION
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Details
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At the end of the distillation
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Type
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TEMPERATURE
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Details
|
the resulting suspension id cooled down to 0° C.
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Type
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FILTRATION
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Details
|
the benzoyl chloride is filtered off
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Type
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WASH
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Details
|
washed with toluene (2×50 ml)
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Type
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CUSTOM
|
Details
|
dried in vacuo at 45° C. overnight
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Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
The resulting orange-brown reaction mixture is heated at 45° C.
|
Type
|
FILTRATION
|
Details
|
The suspension is filtrated
|
Type
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WASH
|
Details
|
the filtercake is washed successively with toluene (300 ml) and acetone (350 ml)
|
Type
|
ADDITION
|
Details
|
Aqueous NaOH (30%) is added until the pH of the suspension
|
Type
|
STIRRING
|
Details
|
The suspension is further stirred for 1 h at 40° C.
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
before being filtrated
|
Type
|
WASH
|
Details
|
The filtercake is washed with water (5×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.3 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |